molecular formula C21H20ClN3O3S B3710028 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3710028
M. Wt: 429.9 g/mol
InChI Key: VKZDYZVXMBEMMI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted aniline, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride intermediate: This can be achieved by reacting benzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The benzenesulfonyl chloride intermediate reacts with 3-chloro-4-methylaniline to form the sulfonamide.

    Acylation: The sulfonamide is then acylated with pyridin-2-ylmethyl acetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline moiety.

    Reduction: Reduction reactions can occur at the benzenesulfonyl group.

    Substitution: The chloro group on the aniline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methylaniline moiety.

    Reduction: Reduced forms of the benzenesulfonyl group.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins, potentially inhibiting their function. The pyridin-2-ylmethyl group may facilitate binding to nucleic acids or other biomolecules, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

What sets 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-16-10-11-18(13-20(16)22)25(29(27,28)19-8-3-2-4-9-19)15-21(26)24-14-17-7-5-6-12-23-17/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZDYZVXMBEMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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